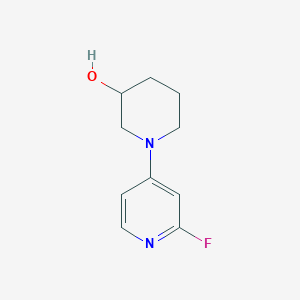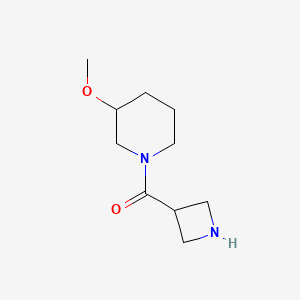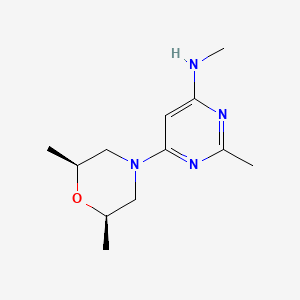
6-((2S,6R)-2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine
Übersicht
Beschreibung
“(2S,6R)-2,6-Dimethylmorpholine” is a chemical compound that belongs to the class of morpholine derivatives . It has a CAS Number of 171753-74-5 and a molecular weight of 115.18 . The IUPAC name for this compound is (2R,6R)-2,6-dimethylmorpholine .
Molecular Structure Analysis
The molecular formula of “(2S,6R)-2,6-dimethylmorpholine” is C6H13NO . The average mass is 115.174 Da and the monoisotopic mass is 115.099716 Da .
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
A study by Jafar et al. (2017) explored the antifungal effects of several dimethylpyrimidin-derivatives, including compounds structurally similar to 6-((2S,6R)-2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine. These compounds were synthesized and tested against fungi like Aspergillus terreus and Aspergillus niger. The results indicated significant antifungal activity, suggesting potential development into antifungal agents (Jafar et al., 2017).
Analgesic and Anti-Inflammatory Activity
Abu‐Hashem and Youssef (2011) synthesized compounds, including derivatives of this compound, and assessed their analgesic and anti-inflammatory activities. Some of these compounds exhibited promising results in this regard (Abu‐Hashem & Youssef, 2011).
Enzyme Inhibitory Properties
Boy et al. (2020) conducted a study involving the synthesis of novel Mannich bases derived from 2,6-dimethylmorpholine, a structural component of the compound . These bases showed significant inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic applications (Boy et al., 2020).
Antiangiogenic Potential
A 2021 study by Jafar and Hussein explored the antiangiogenic effects of synthetic compounds derived from a structure similar to this compound. This research demonstrated that these compounds, particularly one identified as compound (1), could be powerful antiangiogenic agents, as indicated by their theoretical binding energy results (Jafar & Hussein, 2021).
Photophysical Properties and pH-Sensing Application
Yan et al. (2017) synthesized and characterized 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione derivatives, which exhibited solid-state fluorescence emission and positive solvatochromism. These compounds have potential applications in colorimetric pH sensors and logic gates (Yan et al., 2017).
Safety and Hazards
The safety data sheet for a related compound, cis-2,6-Dimethylpiperazine, indicates that it is a flammable solid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
- Specifically, it modulates the functioning of the glutamatergic system , which plays a crucial role in neuroplasticity associated with depression .
- (2R,6R)-HNK’s exact mechanism remains unclear, but it is thought to act by:
Target of Action
Mode of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N,2-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-8-6-16(7-9(2)17-8)12-5-11(13-4)14-10(3)15-12/h5,8-9H,6-7H2,1-4H3,(H,13,14,15)/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDNSHQZLXFOPK-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC(=C2)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC(=NC(=C2)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



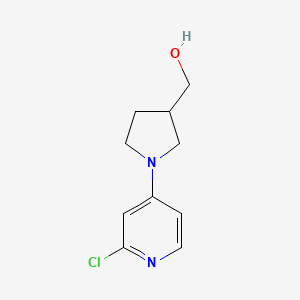
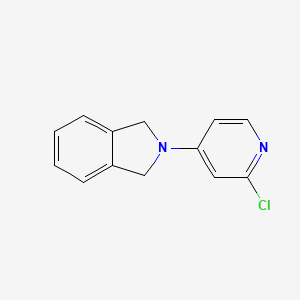
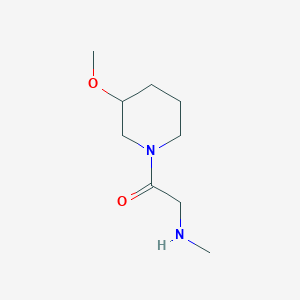
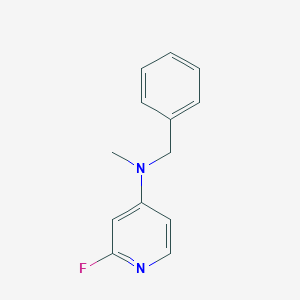
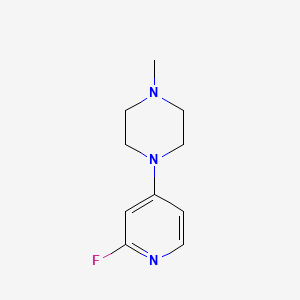
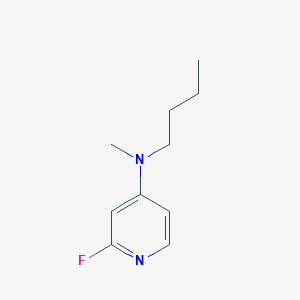

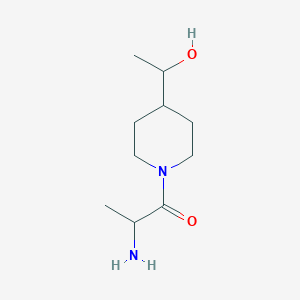
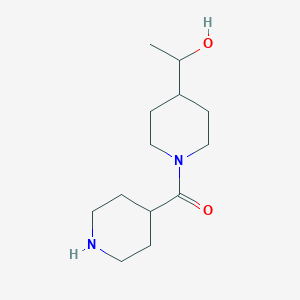
![2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine](/img/structure/B1474590.png)

